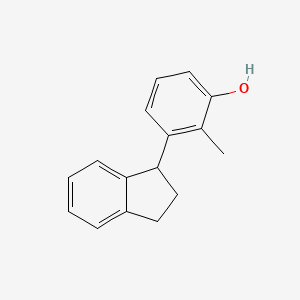![molecular formula C14H10O6 B14380030 9-Methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl acetate CAS No. 87997-38-4](/img/structure/B14380030.png)
9-Methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methoxy-7-oxo-7H-furo3,2-gbenzopyran-4-yl acetate is a complex organic compound belonging to the class of furocoumarins. These compounds are known for their diverse biological activities and are often found in various plant species. The structure of 9-Methoxy-7-oxo-7H-furo3,2-gbenzopyran-4-yl acetate includes a furo3,2-gbenzopyran core with methoxy and acetate functional groups, contributing to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-7-oxo-7H-furo3,2-gbenzopyran-4-yl acetate typically involves multi-step organic reactions. One common method starts with the preparation of the furo3,2-gbenzopyran core, followed by the introduction of the methoxy and acetate groups. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 9-Methoxy-7-oxo-7H-furo3,2-gbenzopyran-4-yl acetate may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
9-Methoxy-7-oxo-7H-furo3,2-gbenzopyran-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Catalysts: Acid or base catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
9-Methoxy-7-oxo-7H-furo3,2-gbenzopyran-4-yl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating skin disorders and other medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 9-Methoxy-7-oxo-7H-furo3,2-gbenzopyran-4-yl acetate involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and form cross-links, inhibiting DNA synthesis and function. This property is particularly relevant in its potential use as an anticancer agent, where it can induce cell death in cancerous cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methoxsalen: A furocoumarin used to treat psoriasis and vitiligo.
Bergapten: Another furocoumarin with similar biological activities.
Imperatorin: Known for its antimicrobial and anti-inflammatory properties.
Uniqueness
9-Methoxy-7-oxo-7H-furo3,2-gbenzopyran-4-yl acetate is unique due to its specific functional groups and structural configuration, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
87997-38-4 |
|---|---|
Molekularformel |
C14H10O6 |
Molekulargewicht |
274.22 g/mol |
IUPAC-Name |
(9-methoxy-7-oxofuro[3,2-g]chromen-4-yl) acetate |
InChI |
InChI=1S/C14H10O6/c1-7(15)19-11-8-3-4-10(16)20-13(8)14(17-2)12-9(11)5-6-18-12/h3-6H,1-2H3 |
InChI-Schlüssel |
PZESZTAKGBQDSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


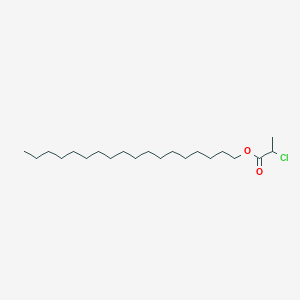
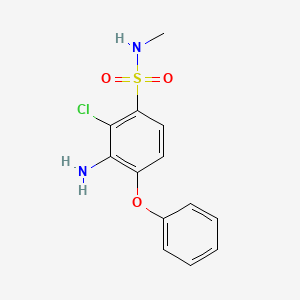
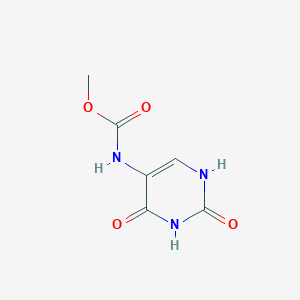

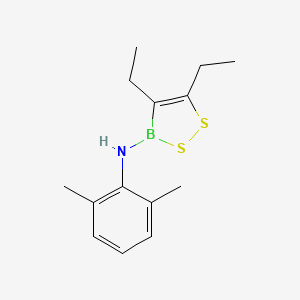
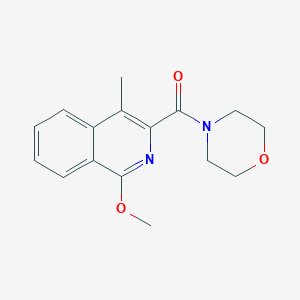
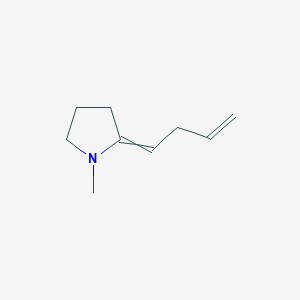
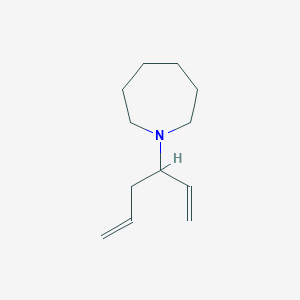
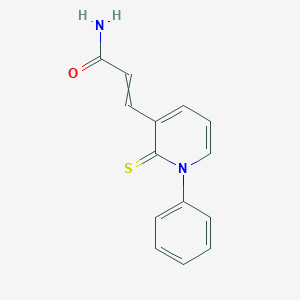
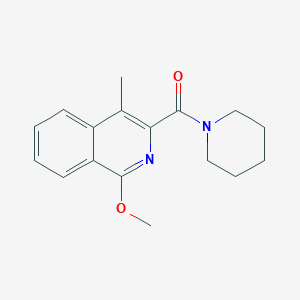
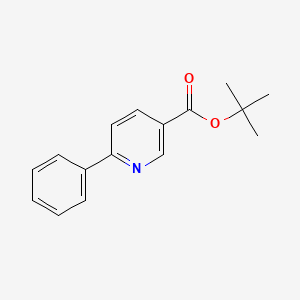
![1H-Spiro[1,3-benzodithiole-2,1'-cyclohexan]-1-one](/img/structure/B14380022.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropane-1-sulfonamide](/img/structure/B14380033.png)
